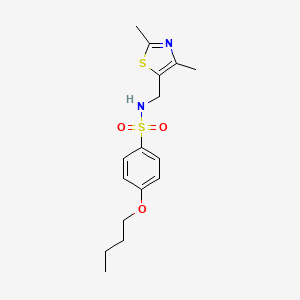

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with a molecular weight of 354.48, is particularly interesting due to its unique structure which includes a thiazole ring.

Mechanism of Action

Target of Action

The primary targets of the compound “4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide” are currently unknown. This compound contains a thiazole ring, which is a common moiety in many biologically active compounds . .

Mode of Action

Thiazole-containing compounds are known to interact with their targets in various ways, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific interactions of this compound would depend on its targets.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Thiazole-containing compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact pathways affected by this compound would depend on its specific targets.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents

Result of Action

Thiazole-containing compounds can have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of 4-butoxybenzenesulfonyl chloride with 2,4-dimethylthiazole-5-methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide under reducing conditions.

Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the sulfonamide group can yield sulfinamides or sulfenamides .

Scientific Research Applications

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: Another sulfonamide with a thiazole ring, known for its antimicrobial properties.

Ritonavir: An antiretroviral drug that also contains a thiazole ring.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is unique due to its specific substitution pattern, which can lead to different biological activities compared to other thiazole-containing sulfonamides. Its butoxy group and dimethylthiazole moiety provide distinct chemical properties that can be exploited in various applications .

Biological Activity

4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant research. This article synthesizes current findings on the biological activity of this compound, supported by data tables and relevant case studies.

The molecular structure of this compound includes a benzenesulfonamide core modified with a butoxy group and a thiazole moiety. Its chemical formula is C₁₄H₁₈N₂O₂S, and it exhibits properties characteristic of sulfonamide derivatives.

Antimicrobial Activity

Research indicates that sulfonamide derivatives demonstrate significant antimicrobial properties. A related study evaluated various benzenesulfonamide compounds for their antimicrobial efficacy against several bacterial strains. The findings are summarized in Table 1 below:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Pseudomonas aeruginosa | 6.67 mg/mL |

| 4d | Escherichia coli | 6.72 mg/mL |

| 4h | Staphylococcus aureus | 6.63 mg/mL |

| 4e | Candida albicans | 6.63 mg/mL |

| 4f | Bacillus subtilis | 6.63 mg/mL |

These results highlight the potential of sulfonamide derivatives as effective antimicrobial agents against various pathogens .

Anti-inflammatory Activity

The anti-inflammatory properties of benzenesulfonamides have been investigated through in vivo models. For instance, compounds similar to this compound were shown to inhibit carrageenan-induced paw edema in rats significantly. The percentage inhibition observed at various time points is presented in Table 2:

| Time (h) | Percentage Inhibition |

|---|---|

| 1 | 94.69% |

| 2 | 89.66% |

| 3 | 87.83% |

This evidence suggests that such compounds could be beneficial in treating inflammatory conditions .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Research comparing the antioxidant capacity of various benzenesulfonamides indicated that some derivatives possess IC50 values comparable to well-known antioxidants like Vitamin C. For example:

| Compound | IC50 (mg/mL) |

|---|---|

| Compound E | 0.3287 |

| Vitamin C | 0.2090 |

These findings underscore the potential role of sulfonamide derivatives in mitigating oxidative stress .

Case Studies

Several studies have focused on the synthesis and biological evaluation of sulfonamide derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A recent investigation synthesized a series of benzenesulfonamides and evaluated their antimicrobial activity against clinical isolates, confirming their effectiveness against resistant strains .

- Anti-inflammatory Mechanisms : Another research effort explored the mechanisms behind the anti-inflammatory effects of sulfonamides, indicating inhibition of pro-inflammatory cytokines as a possible pathway .

- Cytotoxicity Assessments : Some studies have also assessed the cytotoxic effects of these compounds on cancer cell lines, revealing selective cytotoxicity towards malignant cells while sparing normal cells .

Properties

IUPAC Name |

4-butoxy-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S2/c1-4-5-10-21-14-6-8-15(9-7-14)23(19,20)17-11-16-12(2)18-13(3)22-16/h6-9,17H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFGFMYPWPBXHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.